molecular formula C20H18N4O3 B14978144 2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

Cat. No.: B14978144
M. Wt: 362.4 g/mol
InChI Key: KWFFEYFHTVVREG-UHFFFAOYSA-N
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Description

2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups, an imidazo[1,2-a]pyrazine core, and a phenolic moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxyaniline with an appropriate imidazo[1,2-a]pyrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with molecular targets such as STAT3. By inhibiting the activation of STAT3, the compound can modulate various cellular processes, including inflammation and cell proliferation. This inhibition is achieved through the binding of the compound to the STAT3 protein, preventing its phosphorylation and subsequent activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-{3-[(3-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is unique due to its imidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties. This core structure is less common compared to other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-methoxy-4-[3-(3-methoxyanilino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C20H18N4O3/c1-26-15-5-3-4-14(11-15)22-20-19(23-18-12-21-8-9-24(18)20)13-6-7-16(25)17(10-13)27-2/h3-12,22,25H,1-2H3

InChI Key

KWFFEYFHTVVREG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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